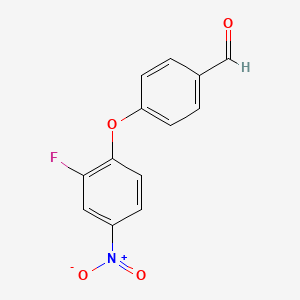
4-(2-Fluoro-4-nitrophenoxy)-benzaldehyde
Overview
Description
Synthesis Analysis
There are related compounds such as “Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate” which is an important basic skeleton of a small molecule inhibitor of c-Met and a major intermediate in cancer therapy . A rapid and efficient method for the synthesis of compound 8 was established .Chemical Reactions Analysis
There are related compounds such as “4-(2-Fluoro-4-nitrophenoxy)quinolin-7-ol” and “4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline” but the specific chemical reactions involving “4-(2-Fluoro-4-nitrophenoxy)-benzaldehyde” are not available .Scientific Research Applications
Molecular Structure and Crystallization
- 4-(2-Fluoro-4-nitrophenoxy)-benzaldehyde exhibits a planar and parallel molecular structure with benzaldehyde and nitroaniline fragments linked through an ethylene bridge. This structure has implications for crystallography and materials science (Clegg et al., 1999).
Synthesis of Fluorinated Phenols
- The compound has been used in the synthesis of fluorinated phenols such as 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol, showcasing its importance in the field of radiopharmaceuticals and molecular imaging (Chakraborty & Kilbourn, 1991).
Metabolic Studies
- Metabolic studies have identified the major urinary metabolite of related compounds, contributing to our understanding of drug metabolism and pharmacokinetics (Dimmock et al., 1999).
Catalytic Reactions
- The compound's derivatives have been investigated for their role in catalytic reactions, particularly in the context of oxidizing metal salts and pH, which has implications for organic chemistry and industrial applications (Eberhardt, 1977).
Amination and Coupling Reactions
- It is involved in amination and coupling reactions, essential for synthesizing complex organic molecules, showcasing its utility in organic synthesis and drug development (Kim & Yu, 2003).
Nucleophilic Acylation
- The compound facilitates nucleophilic acylation, enabling the introduction of acyl groups to aromatic rings, which is significant in the field of medicinal chemistry (Yu et al., 2015).
Photophysical Studies
- Studies on its derivatives have explored their third-order nonlinear optical properties and quantum chemical aspects, highlighting its potential in optoelectronic applications (Karthick et al., 2019).
Synthesis of Radiopharmaceuticals
- Its derivatives are used in the synthesis of radiopharmaceuticals, demonstrating its significance in nuclear medicine and diagnostic imaging (Lemaire et al., 1992).
properties
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-12-7-10(15(17)18)3-6-13(12)19-11-4-1-9(8-16)2-5-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNKYSLKTQGHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-nitrophenoxy)-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




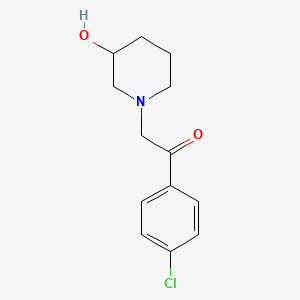




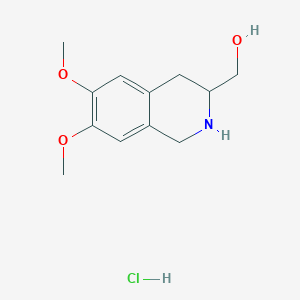
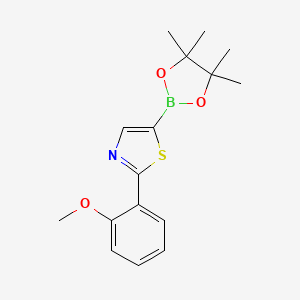
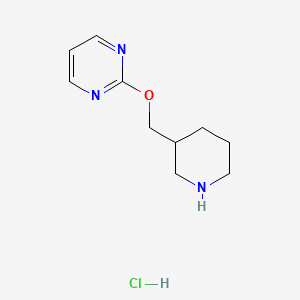
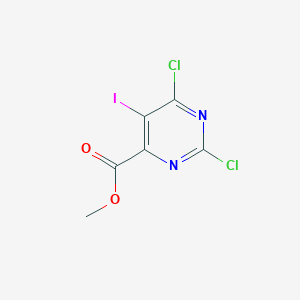


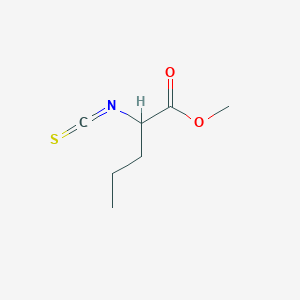
![N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1463136.png)